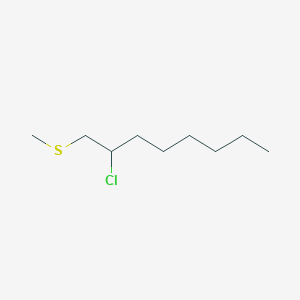
2-Chloro-1-(methylsulfanyl)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(methylsulfanyl)octane: is an organic compound that belongs to the class of haloalkanes It consists of an octane backbone with a chlorine atom attached to the second carbon and a methylsulfanyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(methylsulfanyl)octane can be achieved through several methods. One common approach involves the radical halogenation of 1-(methylsulfanyl)octane. This process typically uses chlorine gas under ultraviolet light to substitute a hydrogen atom with a chlorine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where 1-(methylsulfanyl)octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position.
化学反応の分析
Types of Reactions: 2-Chloro-1-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.
Elimination Reactions: Sodium ethoxide, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-(methylsulfanyl)octane with sodium hydroxide.
Elimination: Formation of 1-(methylsulfanyl)octene.
Oxidation: Formation of 2-chloro-1-(methylsulfinyl)octane or 2-chloro-1-(methylsulfonyl)octane.
科学的研究の応用
2-Chloro-1-(methylsulfanyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-(methylsulfanyl)octane involves its reactivity due to the presence of the chlorine atom and the methylsulfanyl group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
類似化合物との比較
2-Chlorooctane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
1-Chloro-2-(methylsulfanyl)octane: The position of the chlorine and methylsulfanyl groups is reversed, leading to different reactivity patterns.
2-Bromo-1-(methylsulfanyl)octane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.
Uniqueness: 2-Chloro-1-(methylsulfanyl)octane is unique due to the combination of the chlorine atom and the methylsulfanyl group at specific positions on the octane backbone. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
112762-75-1 |
|---|---|
分子式 |
C9H19ClS |
分子量 |
194.77 g/mol |
IUPAC名 |
2-chloro-1-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(10)8-11-2/h9H,3-8H2,1-2H3 |
InChIキー |
OCBHULKSYCTTFK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CSC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



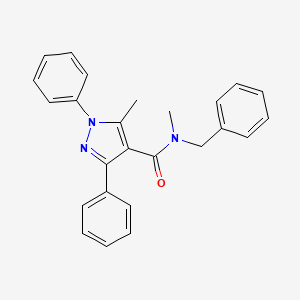
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
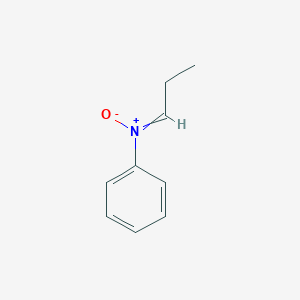
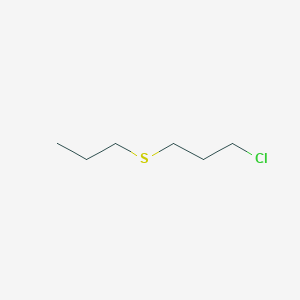

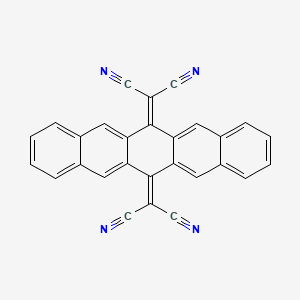
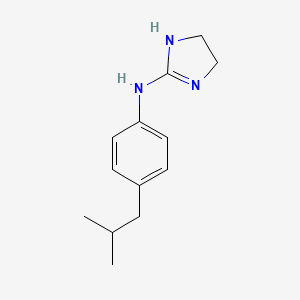
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
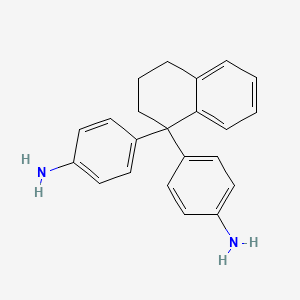
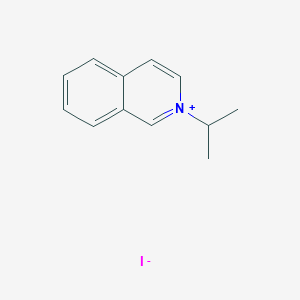
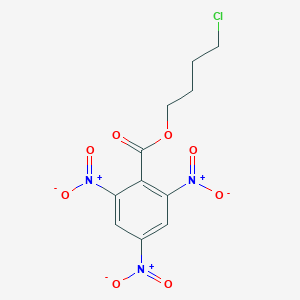
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
